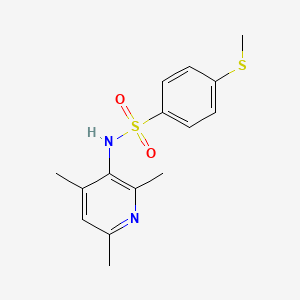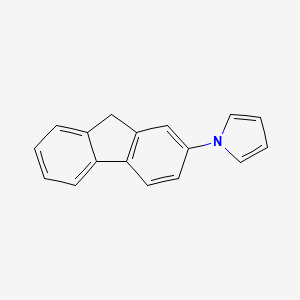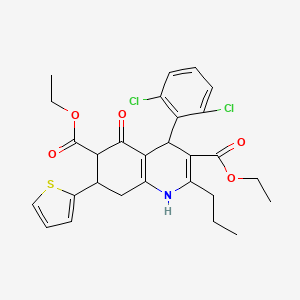![molecular formula C10H14N4O4 B11069391 4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a chemical compound with the molecular formula C9H12N4O4 and a molecular weight of 240.22 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the reaction of morpholine with 4-nitro-1H-pyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, ensuring the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The morpholine ring may also play a role in the compound’s binding to specific receptors or enzymes, influencing its overall activity .
Comparison with Similar Compounds
1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with other similar compounds, such as:
1-MORPHOLINO-2-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Differing by the presence of an amino group instead of a nitro group.
1-MORPHOLINO-2-(4-NITRO-1H-IMIDAZOL-1-YL)-1-PROPANONE: Featuring an imidazole ring instead of a pyrazole ring.
These comparisons highlight the unique structural features and reactivity of 1-MORPHOLINO-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C10H14N4O4/c1-8(10(15)12-2-4-18-5-3-12)13-7-9(6-11-13)14(16)17/h6-8H,2-5H2,1H3 |
InChI Key |
PKNVTHXTTAZHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C=C(C=N2)[N+](=O)[O-] |
solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11069317.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide](/img/structure/B11069318.png)

![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11069331.png)

![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11069360.png)
![3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B11069362.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)
![Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-](/img/structure/B11069366.png)
![2-{[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069367.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B11069372.png)
![ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11069375.png)
![3-[2-[(2-Chlorophenyl)methyl]tetrazol-5-yl]benzoic acid](/img/structure/B11069378.png)

